molecular formula C8H8OS B043086 4-(Methylthio)benzaldehyde CAS No. 3446-89-7

4-(Methylthio)benzaldehyde

Cat. No.: B043086
CAS No.: 3446-89-7
M. Wt: 152.22 g/mol
InChI Key: QRVYABWJVXXOTN-UHFFFAOYSA-N
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Description

4-(Methylthio)benzaldehyde is an organic compound with the molecular formula C8H8OS. It is a benzaldehyde derivative where a methylthio group is attached to the para position of the benzene ring. This compound is a crucial building block in the synthesis of various pharmaceutical and biologically active compounds, including sulfur-containing terpyridine ligands and pyrrole derivatives with analgesic and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-(Methylthio)benzaldehyde involves the use of thioanisole as a starting material. The process includes the following steps :

    Preparation of SZTA Catalyst: Mix titanium tetrachloride and zirconium oxychloride octahydrate, then add ammonia water dropwise to obtain a reaction system containing precipitates. Age the reaction system, filter, and wash the precipitates. Dip the precipitates in ammonium metavanadate and ammonium sulfate solutions, dry, and roast to obtain the SZTA catalyst.

    Reaction: Add the SZTA catalyst and thioanisole in an autoclave, heat the mixture to 70-90°C, and introduce carbon monoxide to maintain a pressure of 0.5-5 MPa. Conduct the reaction for 3-8 hours, filter the reaction products, cool the filtrate to room temperature, and hydrolyze to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

4-(Methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Primary amines in the presence of an acid catalyst.

Major Products:

Scientific Research Applications

4-(Methylthio)benzaldehyde is widely used in scientific research due to its versatility:

Mechanism of Action

Comparison with Similar Compounds

4-(Methylthio)benzaldehyde can be compared with other benzaldehyde derivatives:

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with significant biological and industrial applications .

Biological Activity

4-(Methylthio)benzaldehyde, a compound with the molecular formula C8_8H8_8OS, is recognized for its diverse biological activities, particularly as an intermediate in the synthesis of various pharmaceutical compounds. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its methylthio group attached to the benzaldehyde moiety. It serves as a precursor for synthesizing numerous biologically active derivatives, including Schiff bases and sulfur-containing ligands. Its synthesis typically involves the reaction of this compound with amines to form Schiff bases, which exhibit a wide range of biological activities such as antibacterial, antioxidant, and cytotoxic effects .

The biological activity of this compound primarily stems from its derivatives. The compound itself is not directly active but plays a crucial role in synthesizing compounds that interact with various biological targets. For instance:

  • Antioxidant Activity : Schiff bases derived from this compound have demonstrated significant antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals .
  • Antibacterial Activity : Studies have shown that certain Schiff bases exhibit potent antibacterial effects against various pathogens, including E. coli and Staphylococcus aureus .
  • Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

Antioxidant Activity

A study evaluating the antioxidant properties of Schiff bases derived from this compound utilized methods such as DPPH radical scavenging and ferrous ion chelation assays. The results indicated that several derivatives exhibited strong radical scavenging activity, with some compounds demonstrating superior performance compared to standard antioxidants .

Antibacterial Activity

In vitro studies assessed the antibacterial efficacy of synthesized Schiff bases against clinically isolated strains. The results highlighted that certain derivatives (e.g., compounds 3g, 3h, and 3i) displayed significant antibacterial activity, outperforming others in their respective series .

Cytotoxicity Assays

Research involving cytotoxicity assays showed that specific derivatives of this compound could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). These findings suggest that structural modifications can enhance the anticancer potential of these compounds .

Summary of Biological Activities

Activity Type Description Key Findings
AntioxidantScavenging of free radicalsSchiff bases showed significant antioxidant activity in DPPH and ferrous ion chelation assays .
AntibacterialInhibition of bacterial growthCertain derivatives exhibited potent antibacterial effects against E. coli and other pathogens .
CytotoxicInduction of cell death in cancer cell linesSpecific derivatives demonstrated cytotoxicity against MCF-7 cells, indicating potential for cancer treatment .

Case Studies

  • Schiff Bases Synthesis : A study synthesized a series of Schiff bases from this compound and various amines, characterizing them through spectroscopic methods. The synthesized compounds were tested for antibacterial and antioxidant activities, leading to promising results in both areas .
  • Cytotoxic Effects on MCF-7 Cells : Research focused on evaluating the cytotoxic effects of specific derivatives on MCF-7 cells revealed that some compounds significantly reduced cell viability at higher concentrations (10 µM), suggesting their potential as anticancer agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Methylthio)benzaldehyde, and how are they optimized for yield?

  • Methodological Answer : A standard synthesis involves refluxing 4-methylthiosemicarbazide with this compound in ethanol for 4 hours, yielding 76% of the product after recrystallization . Optimization may include adjusting solvent polarity, temperature, and stoichiometry. Characterization via melting point analysis and spectroscopic techniques (e.g., NMR, IR) ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., aldehyde proton at ~9.8 ppm) and methylthio groups (δ ~2.5 ppm for SCH3_3) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 168) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects aldehyde C=O stretching (~1700 cm1^{-1}) and C-S vibrations (~650 cm1^{-1}) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Solubility : Slightly soluble in water but highly soluble in ethanol and DMSO, influencing solvent choice for reactions .
  • Stability : Sensitive to oxidation; storage under argon at ambient temperatures is recommended to prevent degradation .
  • Melting Point : Reported as 3446-89-7 (CAS registry), though exact values vary; cross-check with literature using SciFinder or Reaxys for validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antibacterial activity of this compound derivatives?

  • Methodological Answer :

  • Inhibition Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Combine SEM (Scanning Electron Microscopy) and fluorescence-based viability assays to assess membrane disruption or enzyme inhibition .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., thiosemicarbazones) to identify structure-activity relationships .

Q. What computational methods are suitable for predicting the reactivity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states using Gaussian or ORCA software to model Wittig or aldol reactions, focusing on steric and electronic effects of the methylthio group .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ constants) with reaction rates using multivariate regression .
  • Validation : Cross-reference computational predictions with experimental kinetic data (e.g., enantiomeric excess via chiral HPLC) .

Q. How should researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and HSQC to resolve overlapping peaks. For example, ambiguous aldehyde signals can be confirmed via derivatization (e.g., oxime formation) .
  • Database Comparison : Use NIST Chemistry WebBook or PubChem to match MS/MS fragmentation patterns and IR spectra .
  • Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies are effective for scaling up this compound synthesis without compromising purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Minimize side reactions (e.g., oxidation) by controlling residence time and temperature .
  • Purification : Use fractional distillation (for liquid intermediates) or recrystallization (for solids) with ethanol/water mixtures .
  • Quality Control : Implement in-line FTIR or HPLC to monitor reaction progress and purity during scale-up .

Properties

IUPAC Name

4-methylsulfanylbenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYABWJVXXOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033047
Record name 4-(Methylthio)benzaldehyde
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3446-89-7
Record name 4-(Methylthio)benzaldehyde
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Record name 4-(Methylthio)benzaldehyde
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Record name Benzaldehyde, 4-(methylthio)-
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Record name 4-(Methylthio)benzaldehyde
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Record name 4-(methylthio)benzaldehyde
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Record name 4-(METHYLTHIO)BENZALDEHYDE
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Synthesis routes and methods

Procedure details

A solution of 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 6.5 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol is heated to the boil overnight and evaporated in vacuo. Oil (orange). a. In the same way, 2-methyl-4-(4'-methylmercaptophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester-5,6-dicarboxylic acid diethyl ester is obtained from 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 5.8 g of β-aminocrotonic acid methyl ester.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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